5-Nitrosonaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrosonaphthalen-1-amine is an organic compound with the molecular formula C10H8N2O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitroso and amine functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Nitrosonaphthalen-1-amine can be synthesized through the nitrosation of naphthylamines. One common method involves the reaction of 1-naphthylamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{C10H7NH2} + \text{HNO2} \rightarrow \text{C10H7N(NO)H} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of a mineral acid like hydrochloric acid (HCl). The reaction is carried out at controlled temperatures to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitrosonaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives such as 5-nitronaphthalen-1-amine.
Reduction: Amino derivatives like 1-naphthylamine.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitrosonaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Nitrosonaphthalen-1-amine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine: A precursor in the synthesis of 5-Nitrosonaphthalen-1-amine.
5-Nitronaphthalen-1-amine: A closely related compound with a nitro group instead of a nitroso group.
2-Naphthylamine: Another naphthalene derivative with similar chemical properties
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
438526-39-7 |
---|---|
Molekularformel |
C10H8N2O |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
5-nitrosonaphthalen-1-amine |
InChI |
InChI=1S/C10H8N2O/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1-6H,11H2 |
InChI-Schlüssel |
OQGDVDXZBHWSDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2N=O)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.